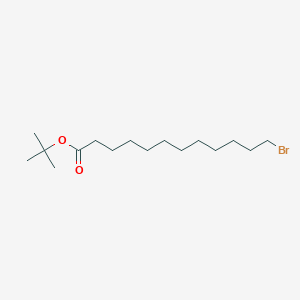

tert-Butyl 12-bromododecanoate

Description

tert-Butyl 12-bromododecanoate (CAS 172304-05-1) is a brominated alkyl ester with the molecular formula C₁₆H₃₁BrO₂ and a molecular weight of 335.32 g/mol . It features a 12-carbon aliphatic chain terminated by a bromine atom and a tert-butyl ester group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry, where its long alkyl chain and reactive bromine moiety enable applications in cross-coupling reactions, alkylation, or polymer functionalization .

Key properties include:

Properties

IUPAC Name |

tert-butyl 12-bromododecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDZOYCJORLRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 12-bromododecanoate can be synthesized through the esterification of 12-bromododecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 12-bromododecanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

Substitution: 12-hydroxydodecanoate.

Reduction: 12-bromododecanol.

Oxidation: 12-bromododecanoic acid.

Scientific Research Applications

tert-Butyl 12-bromododecanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is utilized in the preparation of functionalized materials and polymers.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 12-bromododecanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity |

|---|---|---|---|---|---|

| This compound | 172304-05-1 | C₁₆H₃₁BrO₂ | 335.32 | Bromoalkyl, tert-butyl ester | Nucleophilic substitution (Br), ester hydrolysis under acidic/basic conditions |

| tert-Butyl (5-bromopentyl)carbamate | 83948-54-3 | C₁₀H₂₀BrNO₂ | 266.18 | Bromoalkyl, tert-butyl carbamate | Carbamate cleavage (e.g., with TFA), alkylation via bromine |

| tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | 186020-66-6 | C₁₃H₂₆O₆ | 278.34 | Hydroxy-PEG-trioxa, tert-butyl ester | Ether linkages enhance solubility; hydroxyl group enables oxidation or acylation |

| (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate | Not provided | Not provided | Not provided | Aryl bromide, tert-butyl carbamate | Suzuki coupling (aryl bromide), carbamate deprotection |

Key Observations:

Functional Group Influence: Bromine Position: this compound’s terminal bromine on a long chain contrasts with shorter bromoalkyl carbamates (e.g., tert-Butyl (5-bromopentyl)carbamate ), which are more compact and may exhibit faster reaction kinetics in alkylation. Carbamate vs. Ester: Carbamates (e.g., ) introduce nitrogen, enabling peptide coupling or controlled amine release, whereas esters (e.g., ) are more stable under basic conditions but hydrolyze under acidic conditions . PEG-like Chains: The trioxa chain in tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate increases hydrophilicity, making it suitable for drug delivery systems compared to the hydrophobic bromododecanoate .

Reactivity: Brominated compounds (e.g., this compound) are preferred for SN2 reactions, while aryl bromides (e.g., ) participate in cross-coupling (e.g., Suzuki-Miyaura). Hydroxy groups () enable esterification or oxidation, expanding utility in polymer synthesis .

Notes:

- tert-Butyl esters and carbamates generally exhibit low acute toxicity but require precautions against chronic exposure .

Research Findings and Gaps

- Synthetic Utility: this compound’s long chain enables controlled alkylation in macrocycle synthesis, though its steric bulk may limit reactivity compared to shorter analogs .

- Safety Data: Limited toxicity studies exist for bromododecanoate; extrapolation from tert-butyl alcohol suggests flammability and decomposition risks .

- Commercial Availability : High-purity tert-butyl bromoesters are niche products, reflecting specialized demand .

Q & A

Q. What strategies validate the ecological impact of this compound?

- Methodological Answer : Perform OECD 301 biodegradation tests under aerobic conditions. Measure BOD/COD ratios and use LC-MS to track persistent metabolites. Cross-reference with QSAR models to predict ecotoxicity endpoints (e.g., LC for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.